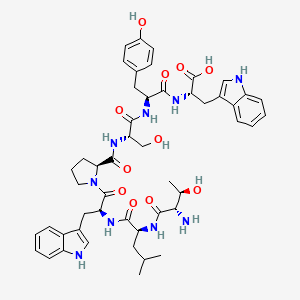
2-(Thiophen-3-yl)ethyl (thiophen-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thiophen-3-yl)ethyl (thiophen-3-yl)acetate is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of two thiophene rings connected through an ethyl acetate linkage. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique electronic properties and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)ethyl (thiophen-3-yl)acetate can be achieved through several methods. One common approach involves the esterification of 2-thiopheneacetic acid with 2-(thiophen-3-yl)ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Thiophen-3-yl)ethyl (thiophen-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether under reflux.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-(thiophen-3-yl)ethyl (thiophen-3-yl)alcohol.
Substitution: Introduction of halogen or nitro groups on the thiophene rings.
Aplicaciones Científicas De Investigación
2-(Thiophen-3-yl)ethyl (thiophen-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs) due to its electronic properties
Mecanismo De Acción
The mechanism of action of 2-(Thiophen-3-yl)ethyl (thiophen-3-yl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Thiopheneacetic acid: A precursor in the synthesis of 2-(Thiophen-3-yl)ethyl (thiophen-3-yl)acetate.
2-(Thiophen-3-yl)ethanol: Another precursor used in the synthesis.
Thiophene-2-carboxylic acid: A related thiophene derivative with different functional groups.
Uniqueness
This compound is unique due to its dual thiophene rings connected through an ethyl acetate linkage, which imparts distinct electronic and chemical properties. This structure allows for versatile applications in various fields, including organic electronics and medicinal chemistry .
Propiedades
Número CAS |
880494-95-1 |
|---|---|
Fórmula molecular |
C12H12O2S2 |
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
2-thiophen-3-ylethyl 2-thiophen-3-ylacetate |
InChI |
InChI=1S/C12H12O2S2/c13-12(7-11-3-6-16-9-11)14-4-1-10-2-5-15-8-10/h2-3,5-6,8-9H,1,4,7H2 |
Clave InChI |
OGADMJHBHAHMPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1CCOC(=O)CC2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


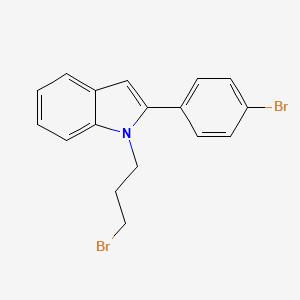
![2,5-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]furan-3,4-diol](/img/structure/B14181158.png)
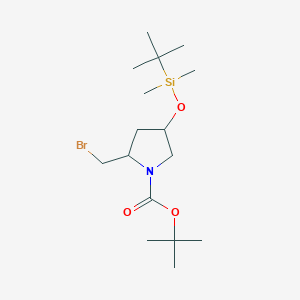
![3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide](/img/structure/B14181176.png)
![3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl-](/img/structure/B14181183.png)
![N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B14181191.png)
![4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde](/img/structure/B14181205.png)
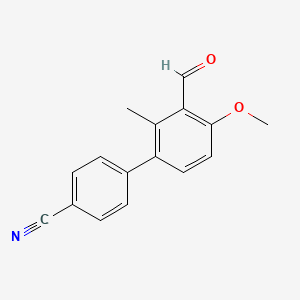

![2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14181222.png)
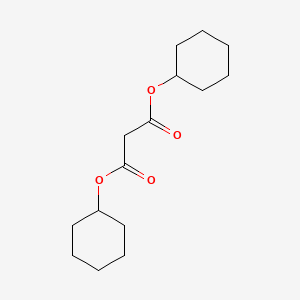
![Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]-](/img/structure/B14181226.png)

